3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-3-12-4-2-9(1)11-14-10(15-16-11)5-8-6-13-7-8/h1-4,8,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSTXZSBVSCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Mode of Action
Compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their suitability for further development.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Biological Activity
3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a unique combination of azetidine and pyridine moieties linked to an oxadiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse studies.
Structural Characteristics
The molecular formula of this compound is C₉H₁₅N₃O with a molecular weight of 181.23 g/mol. The structure is notable for its five-membered oxadiazole ring, which is known for various pharmacological activities.
| Component | Description |
|---|---|
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 181.23 g/mol |
| Core Structure | 1,2,4-Oxadiazole ring with azetidine and pyridine substituents |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-oxadiazoles can effectively inhibit various bacterial strains.
- Antibacterial Effects : In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
- Antifungal Properties : The compound's oxadiazole framework suggests potential antifungal activity as well. Research on related oxadiazole derivatives indicates effectiveness against fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : Preliminary studies suggest that this compound may exert its anticancer effects by modulating key enzymatic pathways involved in cell proliferation and apoptosis. The interaction with specific receptors or enzymes could lead to inhibited tumor growth.
Anti-inflammatory Effects
Research has also indicated that oxadiazole derivatives may possess anti-inflammatory properties. The presence of the azetidine and pyridine groups could enhance the compound's ability to modulate inflammatory responses .
Case Studies
Several case studies highlight the biological activities of similar oxadiazole derivatives:
- Study on Antitubercular Activity : Dhumal et al. (2016) investigated compounds containing the oxadiazole ring for their antitubercular effects. Some derivatives exhibited strong inhibition against Mycobacterium bovis BCG .
- Molecular Docking Studies : Desai et al. (2016) performed molecular docking on pyridine-based oxadiazoles and found promising binding affinities to bacterial target proteins, suggesting a mechanism for their antimicrobial activity .
Synthesis and Modification
The synthesis of this compound typically involves cyclization reactions of azetidine derivatives with nitrile oxides under controlled conditions. Optimizing reaction parameters such as temperature and catalyst concentration is crucial for enhancing yield and purity.
Comparison with Similar Compounds
Key Observations:
Regioisomerism and Yield : The position of substituents significantly impacts synthetic efficiency. For example, the perfluoroheptyl regioisomer (compound 2) achieves an 86% yield compared to 48% for its counterpart (compound 1) due to favorable ANRORC rearrangement kinetics .
Functional Group Reactivity : The chloromethyl derivative (MW 195.61) serves as a versatile intermediate for nucleophilic substitutions, whereas the azetidinylmethyl group introduces steric and electronic effects that may influence receptor binding .
Pharmacological Potential: Compounds with nitrogen-containing rings (e.g., azetidine, piperidine) are prioritized in drug discovery for their ability to modulate CNS targets, whereas fluorinated derivatives (e.g., compounds 1 and 2) are explored for materials science applications .
Physicochemical and Application-Based Comparisons
| Property | 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-oxadiazole | 5-(Perfluoroheptyl)-3-(pyridin-4-yl)-oxadiazole | 5-(Chloromethyl)-3-(pyridin-4-yl)-oxadiazole |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents | Low (fluorophilic) | High in DMF/DMSO |
| Thermal Stability | High (rigid azetidine ring) | Excellent (fluorocarbon backbone) | Moderate |
| Bioactivity | Predicted CNS activity | Not reported | Antimicrobial precursor |
| Applications | Drug discovery, kinase inhibitors | Ionic liquid crystals | Intermediate for functionalized APIs |
Preparation Methods
Key Synthetic Routes:
Amidoxime and Acyl Chloride Cyclization: First described by Tiemann and Krüger, this method involves the reaction of amidoximes with acyl chlorides, often catalyzed by tetrabutylammonium fluoride (TBAF) or pyridine to improve yields and reaction rates.
Amidoxime and Carboxylic Acid Derivatives: This includes reactions with esters (methyl or ethyl), activated acids using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P, and acid anhydrides. These methods offer milder conditions but sometimes suffer from lower yields and purification challenges.
1,3-Dipolar Cycloaddition: This less common method involves nitriles and nitrile oxides to form the oxadiazole ring but is less frequently applied for complex substituted derivatives due to selectivity issues.
Specific Preparation of 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
The synthesis of this compound typically involves the following key steps:
Formation of the 1,2,4-Oxadiazole Core
Starting Materials: Amidoximes derived from pyridin-4-yl nitriles are reacted with appropriate acyl chlorides or activated carboxylic acid derivatives to form the 1,2,4-oxadiazole ring.
Reaction Conditions: The amidoxime and acyl chloride are combined in the presence of a base such as pyridine or TBAF, often under reflux conditions in an organic solvent like dichloromethane or acetonitrile.
Yields and Purification: Yields vary but can be optimized to moderate to good (50-80%) by adjusting catalysts and reaction times. Purification is usually achieved by column chromatography or recrystallization.
Incorporation of the Pyridin-4-yl Group
- The pyridin-4-yl substituent is often introduced via the amidoxime precursor or by using pyridine-containing acyl chlorides in the cyclization step, ensuring the pyridine ring is positioned at the 5-position of the oxadiazole ring.
Representative Synthetic Procedure and Data
A typical preparation sequence is summarized in the table below, adapted from literature methodologies for similar 1,2,4-oxadiazole derivatives with azetidine and pyridine substituents:
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyridin-4-yl nitrile + Hydroxylamine hydrochloride | Base, reflux in ethanol | Pyridin-4-yl amidoxime | 75-85 | Amidoxime formation |
| 2 | Amidoxime + Acyl chloride (bearing azetidin-3-ylmethyl group) | Pyridine or TBAF catalyst, reflux | This compound | 60-75 | Cyclization to oxadiazole |
| 3 | Purification | Column chromatography or recrystallization | Pure compound | - | Characterization by NMR, MS, elemental analysis |
Research Findings and Optimization Notes
Catalyst Use: The introduction of catalysts like TBAF or pyridine significantly enhances the cyclization efficiency and yield compared to uncatalyzed reactions.
Coupling Reagents: Use of coupling agents such as EDC or DCC in amidoxime and carboxylic acid ester reactions can improve yields and reduce side products.
Reaction Conditions: Mild to moderate heating (60-90 °C) is generally sufficient, avoiding harsh conditions that can degrade sensitive substituents like azetidine.
Purification Challenges: Due to the polarity of the oxadiazole and azetidine groups, purification requires careful solvent selection and sometimes gradient elution in chromatography.
Structural Confirmation: Characterization by mass spectrometry, NMR (both proton and carbon), and elemental analysis confirms the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride Cyclization | Amidoxime, acyl chloride | Pyridine, TBAF | Reflux, organic solvent | High yield, straightforward | Sometimes harsh conditions, purification issues |
| Amidoxime + Activated Acid Derivatives | Amidoxime, esters, acid anhydrides | EDC, DCC, CDI | Mild heating | Milder conditions, better selectivity | Lower yields, longer reaction times |
| 1,3-Dipolar Cycloaddition | Nitriles, nitrile oxides | - | Variable | Alternative route, novel products | Less common, selectivity challenges |
Q & A
Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole scaffold is typically synthesized via cyclization reactions. A common approach involves coupling amidoximes with acyl chlorides or activated esters under reflux conditions. For example, N’-Hydroxyisonicotinimidamide reacts with perfluorooctanoyl chloride in acetonitrile to form the oxadiazole core, as demonstrated in analogous syntheses . Alternatively, Mitsunobu conditions (e.g., DIAD/PPh₃) can facilitate etherification or alkylation at the azetidine methyl position . Regioselectivity is controlled using ANRORC rearrangements or optimized stoichiometry .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridinyl protons at δ 8.8–9.0 ppm, azetidine methylenes at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular weight and isotopic patterns .
- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (>97% ee in chiral analogs) .
- FTIR : Confirms functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹) .
Q. How are common impurities addressed during synthesis?
Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) effectively removes unreacted starting materials or regioisomers . Reverse-phase HPLC is used for polar byproducts, while recrystallization in ethanol or acetonitrile enhances crystalline purity .
Q. What in vitro assays are suitable for initial biological screening?
Apoptosis induction can be evaluated via caspase activation assays (e.g., caspase-3/7 luminescence) and flow cytometry (cell cycle arrest in G1 phase) . Cytotoxicity is tested against cancer cell lines (e.g., T47D breast cancer cells), with IC₅₀ values calculated using MTT assays .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Azetidine vs. Piperidine : Smaller azetidine rings may enhance metabolic stability but reduce solubility compared to piperidine analogs .
- Pyridinyl Substituents : Electron-withdrawing groups (e.g., CF₃) at the pyridinyl 4-position improve apoptosis induction by ~3-fold in SAR studies of related oxadiazoles .
- Oxadiazole Regioisomers : 3,5-Substitution patterns (vs. 2,5) optimize steric compatibility with target proteins like TIP47 .
Q. What computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets such as HIF-1α or α7 nicotinic receptors. For example, pyridinyl nitrogen atoms form hydrogen bonds with Thr⁹⁸ in HIF-1α’s PAS-B domain . Free energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics .
Q. How does X-ray crystallography resolve structural ambiguities?
SHELX programs refine crystal structures using high-resolution data (e.g., 0.8 Å resolution). For oxadiazoles, space groups like P2₁/c reveal planar oxadiazole rings and dihedral angles between azetidine and pyridinyl moieties (~15–25°) . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing .
Q. What are the pharmacokinetic implications of the azetidine ring?
Azetidine’s strained ring increases logP (predicted ~2.5) compared to piperidine analogs, potentially enhancing blood-brain barrier penetration. However, in vitro microsomal stability assays (human liver microsomes) are critical to assess CYP450-mediated oxidation at the azetidine methyl group .
Q. How is regioselectivity achieved during oxadiazole formation?
ANRORC rearrangements favor 3,5-substitution over 2,5-isomers. For example, heating N’-Hydroxyisonicotinimidamide with perfluorooctanoyl chloride at 80°C in acetonitrile yields >85% of the desired regioisomer . Microwave-assisted synthesis (150°C, 20 min) further improves yields .
Q. What in vivo models evaluate therapeutic potential?
MX-1 xenograft models in nude mice assess tumor growth inhibition. Dose optimization (e.g., 10–50 mg/kg oral administration) and PK/PD profiling (plasma half-life, AUC) guide lead compound selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
